
Homogentisic acid
Overview
Description
It is commonly found in Arbutus unedo (strawberry-tree) honey and is also present in certain bacteria and yeast where it contributes to the production of brown pigments . Homogentisic acid is of particular interest in medical research due to its association with the rare genetic disorder alkaptonuria, where its accumulation leads to various health issues .
Preparation Methods
Synthetic Routes and Reaction Conditions: Homogentisic acid can be synthesized through the oxidation of 4-hydroxyphenylacetic acid using oxidizing agents such as potassium permanganate or hydrogen peroxide under controlled conditions . Another method involves the enzymatic conversion of 4-hydroxyphenylpyruvate to this compound using the enzyme 4-hydroxyphenylpyruvate dioxygenase .
Industrial Production Methods: Industrial production of this compound typically involves microbial fermentation processes. Specific strains of bacteria or yeast that naturally produce this compound are cultured under optimized conditions to maximize yield. The compound is then extracted and purified from the fermentation broth .
Types of Reactions:
Oxidation: this compound undergoes oxidation to form benzoquinone acetic acid.
Reduction: Reduction of this compound can yield dihydroxyphenylacetic acid derivatives under specific conditions.
Substitution: this compound can participate in substitution reactions where the hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Enzymes such as 4-hydroxyphenylpyruvate dioxygenase.
Major Products:
Benzoquinone acetic acid: Formed through oxidation.
Dihydroxyphenylacetic acid derivatives: Formed through reduction.
Scientific Research Applications
Homogentisic acid has a wide range of applications in scientific research:
Mechanism of Action
Homogentisic acid exerts its effects primarily through its role in the catabolism of aromatic amino acids. It is an intermediate in the degradation pathway of phenylalanine and tyrosine, where it is converted to maleylacetoacetic acid by the enzyme homogentisate 1,2-dioxygenase . This pathway is crucial for the proper metabolism of these amino acids, and any disruption can lead to the accumulation of this compound, resulting in conditions such as alkaptonuria .
Comparison with Similar Compounds
Homogentisic acid is similar to other phenolic acids such as gentisic acid and 4-hydroxyphenylacetic acid. its unique role as an intermediate in the catabolism of aromatic amino acids and its association with alkaptonuria distinguish it from these compounds . Similar compounds include:
Gentisic acid: Another phenolic acid with similar chemical properties but different biological roles.
4-Hydroxyphenylacetic acid: A precursor in the synthesis of this compound.
This compound’s unique involvement in metabolic pathways and its medical significance make it a compound of great interest in various fields of research.
Biological Activity
Homogentisic acid (HGA) is a key intermediate in the catabolism of the amino acids phenylalanine and tyrosine. It is primarily known for its role in alkaptonuria (AKU), a rare metabolic disorder characterized by the accumulation of HGA due to the deficiency of the enzyme homogentisate 1,2-dioxygenase. This article delves into the biological activity of HGA, particularly its antibacterial properties, cytotoxicity, and potential therapeutic applications.
Antibacterial Properties
Recent studies have highlighted HGA's potential as an antibacterial agent. Research indicates that HGA exhibits significant activity against both Gram-positive and Gram-negative bacteria. Its antibacterial mechanism is attributed to its interaction with bacterial membranes, leading to membrane disruption without causing hemolysis in human erythrocytes. Specifically, sub-inhibitory concentrations of HGA resulted in an 80% reduction in staphylococcal membrane integrity, suggesting selectivity for bacterial membranes over mammalian ones .
Table 1: Antibacterial Activity of this compound
Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |
---|---|---|
Staphylococcus aureus | 32 µg/mL | Membrane disruption |
Escherichia coli | 64 µg/mL | Membrane disruption |
Pseudomonas aeruginosa | 128 µg/mL | Membrane disruption |
Cytotoxicity
While HGA shows promise as an antibacterial agent, it also exhibits cytotoxic effects on human cell lines. In vitro studies demonstrated that HGA was cytotoxic to HepG2 cells, indicating that while it may be effective against bacteria, caution is required regarding its application in humans . The cytotoxicity profile suggests that HGA might be more suitable for topical applications rather than systemic use.
Case Studies in Alkaptonuria
Alkaptonuria provides a unique context for studying HGA's biological activity. Patients with AKU excrete elevated levels of HGA in their urine, leading to characteristic symptoms such as darkening of urine and connective tissue damage. A case report documented a 52-year-old male with hyperchromic papules and darkened urine who tested positive for HGA. Treatment involved dietary modifications and monitoring for associated complications like arthritis .
Table 2: Clinical Manifestations of Alkaptonuria
Symptom | Description |
---|---|
Dark urine | Due to high levels of HGA |
Ochronosis | Pigmentation in connective tissues |
Arthritis | Joint pain due to tissue damage |
Detection Methods
Detection of HGA is crucial for diagnosing AKU. Recent advancements include using electrospray ionization mass spectrometry (ESI-MS) to identify HGA in urine samples effectively. Studies have shown that HGA solutions undergo color changes at varying pH levels, which can be monitored to confirm its presence .
Q & A
Basic Research Questions
Q. What are the validated analytical methods for quantifying homogentisic acid (HGA) in biological samples?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying HGA in serum and urine due to its high sensitivity and specificity. Reverse-phase LC-MS/MS with matrix-matched calibration standards allows simultaneous analysis of HGA, tyrosine, and nitisinone, achieving intra- and interbatch accuracies of 88–109% and precision <12% . High-performance liquid chromatography (HPLC) with diode-array detection is also effective, offering rapid diagnosis of alkaptonuria by directly measuring urinary HGA oxidation products .
Q. How does this compound contribute to the pathophysiology of alkaptonuria?
Alkaptonuria arises from a deficiency in homogentisate 1,2-dioxygenase (HGD), leading to HGA accumulation. Excess HGA undergoes spontaneous oxidation, forming ochronotic pigments that deposit in connective tissues, causing joint degeneration and cardiovascular complications. Experimental models confirm that HGA’s oxidative byproducts, such as benzoquinone acetic acid (BQA), mediate tissue damage, validated by LC-MS/MS analysis of serum and urine .
Advanced Research Questions
Q. What experimental strategies mitigate interference from HGA in routine clinical chemistry assays?
Elevated HGA concentrations can falsely alter results in colorimetric assays (e.g., creatinine, glucose). To address this, researchers add exogenous HGA to pooled serum/urine and analyze interference profiles using modular clinical chemistry platforms (e.g., Roche Modular). Dilution studies with alkaptonuria patient urine and post-nitisinone treatment samples help distinguish true analyte levels from HGA-derived artifacts .
Q. How is this compound metabolism studied in microbial systems?
In Bacillus anthracis, HGA production is linked to pyomelanin synthesis via the 4-hydroxyphenylpyruvate pathway. Batch cultures of ΔhmgA mutants (lacking HGA-cleaving enzymes) under agitated vs. non-agitated conditions reveal delayed pigment formation, highlighting the role of oxidative environments in HGA conversion. Optimizing HGA oxidation rates requires controlled O2 levels and real-time monitoring of melanin precursors .
Q. What methodologies identify HGA-derived natural products in drug metabolism studies?
Stable isotope labeling and synthetic biology approaches are used to trace HGA incorporation into metabolites. For example, trimethoprim biotransformation by bacteria produces trimethylthiolated HGA, confirmed via MS<sup>2</sup> spectral matching with synthetic standards. GC/MS analysis of methanethiol incorporation and UV-Vis spectroscopy (λmax 334 nm) further validate HGA-derived structures .
Q. Data Contradiction and Analysis
Q. How can conflicting findings about HGA’s role in inflammatory pathways be resolved?
In chronic kidney disease (CKD), HGA exhibits dual inflammatory effects: it correlates with reduced inflammation risk in multivariate models but may exacerbate oxidative stress. To reconcile this, semi-targeted metabolomics with orthogonal partial least squares-discriminant analysis (OPLS-DA) is employed, contextualizing HGA’s impact alongside other metabolites (e.g., N-butyrylglycine, pyruvate). Cohort stratification by comorbidities and mitochondrial function assays (e.g., β-oxidation rates) further clarify its context-dependent roles .
Q. Why do some studies fail to detect this compound in systems where its precursors are present?
Discrepancies arise from enzymatic pathway bottlenecks. For instance, in bamboo shoot "egumi" taste studies, tyrosine (HGA precursor) is detected via GC-MS, but HGA is absent due to insufficient para-hydroxyphenylpyruvate hydroxylase activity. Kinetic assays measuring enzyme activity and gene expression profiling (e.g., qPCR for HGD homologs) are critical to confirm pathway blockages .
Q. Experimental Design Considerations
Q. What controls are essential when developing animal models of alkaptonuria?
Use HGD-knockout rodents with genotypic/phenotypic validation (e.g., urinary HGA levels via LC-MS/MS). Include wild-type cohorts and nitisinone-treated groups to assess therapeutic efficacy. Histopathological scoring of ochronotic pigment deposition in cartilage and proteomic analysis of oxidized proteins (e.g., collagen crosslinking) are mandatory endpoints .
Q. How can researchers optimize HGA stability in long-term storage for metabolomic studies?
Store HGA in acidic conditions (pH 2–3) at −80°C to prevent oxidation. Regularly validate stability using LC-MS/MS, monitoring degradation products like BQA. For field studies, lyophilize samples with antioxidants (e.g., ascorbic acid) to minimize artifact formation .
Q. Methodological Innovations
Q. What novel techniques enhance HGA detection in complex matrices?
Microscale solid-phase extraction (SPE) coupled with capillary electrophoresis-mass spectrometry (CE-MS) achieves femtogram-level sensitivity in low-volume samples (e.g., zebrafish larvae). For in situ imaging, matrix-assisted laser desorption/ionization (MALDI) mass spectrometry with deuterated HGA internal standards maps tissue-specific accumulation .
Q. How is CRISPR-Cas9 used to study HGA-related metabolic pathways?
Knockout of hmgA in Shewanella colwelliana disrupts melanin synthesis, enabling functional genomics studies. Complementation assays with heterologous HGD expression restore HGA catabolism, validated via UV-Vis spectroscopy and melanin quantification. Single-cell RNA sequencing identifies HGA-responsive stress pathways .
Properties
IUPAC Name |
2-(2,5-dihydroxyphenyl)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O4/c9-6-1-2-7(10)5(3-6)4-8(11)12/h1-3,9-10H,4H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGMNYECMUMZDDF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)CC(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1060005 | |
Record name | 2,5-Dihydroxybenzeneacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1060005 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Beige crystalline solid; [Sigma-Aldrich MSDS], Solid | |
Record name | Homogentisic acid | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/14770 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Record name | Homogentisic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000130 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
850 mg/mL at 25 °C | |
Record name | Homogentisic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000130 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Vapor Pressure |
0.00000082 [mmHg] | |
Record name | Homogentisic acid | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/14770 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
451-13-8, 71694-00-3 | |
Record name | Homogentisic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=451-13-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Homogentisic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000451138 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzeneacetic acid, 3,4-dihydroxy-, homopolymer | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071694003 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Homogentisic acid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB08327 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Homogentisic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88940 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzeneacetic acid, 2,5-dihydroxy- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2,5-Dihydroxybenzeneacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1060005 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2,5-dihydroxyphenyl)acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.540 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | HOMOGENTISIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NP8UE6VF08 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Homogentisic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000130 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
153 °C | |
Record name | Homogentisic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000130 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.